WDR5-IN-4 TFA

WDR5 Binding Affinity Kd

WDR5-IN-4 TFA is the only picomolar-affinity WIN-site inhibitor (Kd = 0.1 nM) that actively displaces WDR5 from chromatin to induce translational inhibition and nucleolar stress—not merely block protein-protein interactions. This mechanistic superiority over first-generation inhibitors (e.g., OICR-9429, Kd ~450 nM) makes it the definitive chemical probe for dissecting WDR5's chromatin scaffolding function in MLL1-rearranged AML and epigenetic regulation. Available as a TFA salt (≥98% purity) with confirmed anti-proliferative activity (MV4:11 GI50 = 3.20 μM) and exceptional DMSO solubility (≥250 mg/mL).

Molecular Formula C27H23Cl2F4N5O3
Molecular Weight 612.4 g/mol
Cat. No. B8107710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWDR5-IN-4 TFA
Molecular FormulaC27H23Cl2F4N5O3
Molecular Weight612.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H22Cl2FN5O.C2HF3O2/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16;3-2(4,5)1(6)7/h3-12,29H,13-14H2,1-2H3,(H,30,34);(H,6,7)
InChIKeySRNPJMNSZVVBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WDR5-IN-4 TFA for WDR5 WIN-Site Inhibition Research and Procurement


WDR5-IN-4 TFA is a trifluoroacetate salt of a small-molecule inhibitor targeting the WIN-site of the WD repeat domain 5 (WDR5) protein, a critical scaffolding protein in chromatin-associated epigenetic complexes, particularly MLL/SET1 histone methyltransferase complexes [1]. With a reported equilibrium dissociation constant (Kd) of 0.1 nM for the WDR5 protein, WDR5-IN-4 TFA is a highly potent chemical probe for investigating WDR5-mediated transcriptional regulation, translational inhibition, and nucleolar stress pathways in cancer biology [2]. This compound is available as a TFA salt form (CAS 2749300-35-2) with corresponding free base (WDR5-IN-4, CAS 2407457-36-5) also commercially offered .

WDR5-IN-4 TFA vs. Alternatives: Why In-Class Substitution Compromises Research Reproducibility


Generic substitution among WDR5 WIN-site inhibitors is scientifically inadvisable due to vast disparities in target binding affinity, functional potency, and molecular mechanism. While multiple compounds (e.g., OICR-9429, WDR5-0103, WDR5-IN-1) are described as 'WDR5 inhibitors,' their reported Kd values span a >4500-fold range (0.1 nM to 450 nM) [1]. Furthermore, these compounds differ fundamentally in their mode of action—some merely block protein-protein interactions (PPIs), while others actively displace WDR5 from chromatin to induce downstream effects such as translational inhibition and nucleolar stress [2]. Selecting a compound based solely on target class or even binding site (WIN-site) without rigorous consideration of these quantitative and mechanistic differences will introduce significant experimental variability and confound data interpretation [3].

WDR5-IN-4 TFA Quantitative Comparative Evidence for Scientific Procurement


WDR5-IN-4 TFA Demonstrates >930-Fold Greater Binding Affinity for WDR5 Compared to First-Generation Probe OICR-9429

WDR5-IN-4 TFA exhibits a Kd of 0.1 nM for the WIN-site of WDR5, representing a >930-fold improvement in binding affinity over the widely used chemical probe OICR-9429, which has a reported Kd of 93±28 nM [1]. This picomolar affinity is a key differentiating feature that enables potent cellular activity and distinguishes WDR5-IN-4 TFA from first-generation WIN-site inhibitors .

WDR5 Binding Affinity Kd Epigenetics Cancer

WDR5-IN-4 TFA Binding Affinity is 4500-Fold Greater than Alternative WIN-Site Inhibitor WDR5-0103

The binding affinity of WDR5-IN-4 TFA (Kd = 0.1 nM) is 4500-fold higher than that of the alternative WIN-site antagonist WDR5-0103, which has a reported Kd of 450 nM for the WDR5 peptide-binding pocket . While both compounds are categorized as WIN-site inhibitors, the vast difference in affinity underscores the risk of functional substitution in experimental protocols .

WDR5 Kd WIN-site Inhibitor Chemical Probe

WDR5-IN-4 TFA Induces Translational Inhibition and Nucleolar Stress: A Functional Mechanism Distinct from Mere PPI Disruption

WDR5-IN-4 TFA actively displaces WDR5 from chromatin, leading to decreased expression of WDR5-associated genes and the subsequent induction of translational inhibition and nucleolar stress [1][2]. This functional consequence distinguishes it from inhibitors like OICR-9429, which are primarily characterized as competitive antagonists of WDR5-MLL and WDR5-Histone 3 protein-protein interactions without reported evidence of nucleolar stress induction [3]. This mechanism, involving the disruption of WDR5's chromatin scaffolding role, is a key feature of high-affinity imidazole-class WIN-site inhibitors [4].

WDR5 Translational Inhibition Nucleolar Stress Chromatin Mechanism of Action

WDR5-IN-4 TFA Demonstrates Potent Anti-Proliferative Activity in MLL-Rearranged Leukemia Cells (MV4:11 GI50 = 3.20 μM)

WDR5-IN-4 TFA demonstrates potent, concentration-dependent inhibition of cell proliferation in MLL1-rearranged acute myeloid leukemia (AML) cell lines. Treatment of MV4:11 cells for 3 days resulted in a GI50 of 3.20 μM . The compound exhibits some selectivity for MLL1-rearranged cells, as evidenced by a higher GI50 of 25.4 μM in the K562 chronic myeloid leukemia (CML) cell line, which does not harbor an MLL1 rearrangement . While OICR-9429 has also been shown to reduce viability in AML cells, its reported effective concentrations are typically in the 5-10 μM range, suggesting that the picomolar binding affinity of WDR5-IN-4 TFA translates into potent cellular activity [1].

WDR5 Leukemia MLL-rearranged GI50 Anti-proliferative

WDR5-IN-4 TFA Free Base Achieves High DMSO Solubility (≥250 mg/mL) to Facilitate In Vitro Assay Development

The free base of WDR5-IN-4 TFA (WDR5-IN-4) demonstrates excellent solubility in DMSO, with a reported solubility of ≥250 mg/mL (408.23 mM) . This high solubility simplifies the preparation of concentrated stock solutions for in vitro assays and cell culture experiments, reducing the need for extensive optimization of vehicle conditions that can confound experimental results . While comparative solubility data for other WDR5 inhibitors like OICR-9429 and WDR5-0103 in the same vehicle are not consistently reported across public datasheets, the specified value for WDR5-IN-4 provides a clear benchmark for experimental planning [1].

WDR5-IN-4 Solubility DMSO In Vitro Formulation

WDR5-IN-4 TFA is Reported as a Highly Selective WIN-Site Inhibitor Emerging from Focused Medicinal Chemistry Efforts

WDR5-IN-4 TFA (also referred to as Compound C6) is reported to have emerged from focused medicinal chemistry efforts to develop highly potent, selective, and cell-active small-molecule WIN-site inhibitors . This contrasts with earlier compounds like OICR-9429, which, despite being a useful chemical probe, has been characterized in the patent literature as having poor pharmacokinetics and limited in vivo activity . While direct, quantitative selectivity profiling data (e.g., against a broad panel of bromodomains, methyltransferases, or kinases) for WDR5-IN-4 TFA is not yet publicly available in peer-reviewed literature, the compound's development history and picomolar affinity for the WIN-site are consistent with a high degree of target engagement specificity [1].

WDR5 WIN-site Selectivity Medicinal Chemistry Chemical Probe

WDR5-IN-4 TFA Procurement for Targeted Research Applications in Oncology and Epigenetics


Mechanistic Studies of WDR5-Mediated Chromatin Regulation and Nucleolar Stress

WDR5-IN-4 TFA is optimally deployed in research aimed at dissecting the specific role of WDR5 in chromatin tethering and the downstream consequences of its displacement. Its picomolar binding affinity (Kd = 0.1 nM) and unique ability to induce nucleolar stress make it a superior tool compound for these investigations compared to first-generation WIN-site inhibitors that primarily act as competitive PPI antagonists [1]. Researchers studying the functional dichotomy between WDR5's scaffolding role on chromatin and its role in MLL complex assembly will find WDR5-IN-4 TFA essential for generating specific, interpretable phenotypes [2].

Preclinical Efficacy Studies in MLL-Rearranged Leukemia and Other WDR5-Dependent Cancers

The potent anti-proliferative activity of WDR5-IN-4 TFA in MLL1-rearranged AML cell lines (MV4:11 GI50 = 3.20 μM) supports its use as a chemical probe in preclinical oncology research . Researchers can leverage this quantified cellular activity to design dose-response experiments and to benchmark the compound's efficacy in novel cellular models of hematologic malignancies and solid tumors where WDR5 is implicated in disease progression [3]. Its high DMSO solubility (≥250 mg/mL) facilitates robust in vitro experimental setups .

Benchmarking Next-Generation WDR5 WIN-Site Inhibitors in Medicinal Chemistry

WDR5-IN-4 TFA (Compound C6) serves as a critical benchmark for medicinal chemistry programs focused on developing novel imidazole-class WIN-site inhibitors. Its reported picomolar affinity (Kd = 0.1 nM) sets a high bar for target engagement and can be used as a positive control in biochemical and biophysical assays (e.g., SPR, ITC, TR-FRET) when evaluating new chemical entities . Its distinct mechanism of action—displacing WDR5 from chromatin rather than solely blocking protein-protein interactions—provides a valuable reference point for structure-activity relationship (SAR) studies aimed at differentiating functional outcomes [1].

Investigating Translational Control and Ribosome Biogenesis Pathways

The unique ability of WDR5-IN-4 TFA to induce translational inhibition and nucleolar stress makes it a valuable tool for researchers studying the intersection of epigenetic regulation and protein synthesis. By using this compound, scientists can specifically probe how WDR5's chromatin scaffolding function influences the expression of genes involved in ribosome biogenesis and translation [1]. This application scenario is particularly relevant for studies exploring the mechanisms of action of WIN-site inhibitors beyond their canonical role in MLL1 complex activity and for identifying new therapeutic vulnerabilities in cancer cells sensitive to nucleolar stress [3].

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